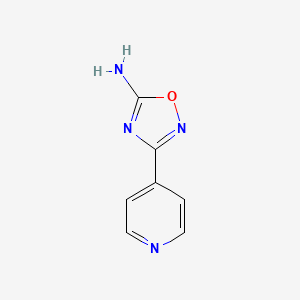

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

描述

属性

CAS 编号 |

162704-85-0 |

|---|---|

分子式 |

C7H6N4O |

分子量 |

162.15 g/mol |

IUPAC 名称 |

3-pyridin-4-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) |

InChI 键 |

XMOHGESNXFJGNF-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC=C1C2=NOC(=N2)N |

产品来源 |

United States |

准备方法

General Synthetic Strategies

The synthesis of this compound typically involves the cyclization of amidoximes derived from pyridine-containing precursors. The key step is the formation of the 1,2,4-oxadiazole ring via cyclodehydration or reaction with appropriate reagents such as anhydrides or acid chlorides.

Method 1: Cyclization of Picolinamidoxime with Anhydrides

One efficient route involves the reaction of 2-picolinamidoxime (or its 4-pyridinyl analog) with symmetrical anhydrides under reflux conditions. This method was reported in the synthesis of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives, which are structurally related to the target compound.

- The amidoxime is reacted with a symmetrical anhydride (e.g., acetic anhydride) in a solvent such as ethanol or under neat reflux.

- The reaction mixture is refluxed for approximately 12 hours with a short-air condenser.

- Upon cooling, the reaction mixture is neutralized with sodium bicarbonate solution.

- The product is purified by recrystallization from ethanol to yield the pure oxadiazole derivative.

- The yields are generally quantitative or very high.

- Purity is confirmed by spectral methods (1H-NMR, 13C-NMR, FTIR, Mass Spectrometry).

Reference Data Table:

| Step | Reagent(s) | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Amidoxime + anhydride | Symmetrical anhydride (e.g., acetic anhydride) | Reflux ~12 h | Quantitative | Recrystallization (ethanol) |

This method is adaptable to various substituted pyridinyl amidoximes to yield a series of oxadiazole derivatives with good antimicrobial activity.

Method 2: Preparation via Amidoxime and Trichloroacetic Anhydride

A classical method for preparing 5-amino-1,2,4-oxadiazoles involves the reaction of amidoximes with trichloroacetic anhydride, which facilitates ring closure and introduces a trichloromethyl substituent that can be further manipulated.

- The amidoxime (e.g., 2-picolinamidoxime) is reacted with trichloroacetic anhydride.

- The mixture is processed by extraction with diethyl ether, washing with water and sodium bicarbonate solution, drying, and evaporation.

- The crude product is purified by fractional distillation under reduced pressure.

- The final compound, such as 3-(2-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole, is obtained in yields around 67-70%.

Method 3: Hydrazide Route via Acylation and Cyclization

Another approach involves preparing hydrazides from corresponding acids (such as pyridine carboxylic acids) followed by reaction with isocyanates or anhydrides to afford oxadiazole derivatives.

- Starting from pyridine carboxylic acid, esterification (Fisher esterification) with methanol and catalytic sulfuric acid produces methyl esters.

- Hydrazinolysis converts esters to hydrazides.

- Hydrazides react with iso(thio)cyanates in acetonitrile to form hydrazine-1-carboxamides.

- Cyclization and purification by recrystallization yield the target oxadiazoles.

- Moderate to excellent yields (67–98%) depending on substituents.

- Lower yields observed with bromopyridine and dinitrobenzohydrazide derivatives (around 76%).

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Purification | Notes |

|---|---|---|---|---|---|---|

| 1. Amidoxime + Symmetrical Anhydride | 2-/4-Picolinamidoxime | Symmetrical anhydride (e.g., acetic anhydride) | Reflux ~12 h | Quantitative | Recrystallization (ethanol) | Simple, high yield, suitable for derivatives |

| 2. Amidoxime + Trichloroacetic Anhydride | 2-Picolinamidoxime | Trichloroacetic anhydride | Extraction, distillation under reduced pressure | ~67-70% | Fractional distillation | Introduces trichloromethyl substituent, versatile |

| 3. Hydrazide + Iso(thio)cyanate | Pyridine carboxylic acid → hydrazide | Iso(thio)cyanate | Room temp to reflux in acetonitrile | 67-98% | Recrystallization | Multi-step, moderate to high yields |

Analytical and Characterization Techniques

The synthesized this compound and its derivatives are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR confirm the chemical structure and purity.

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as oxadiazole ring vibrations and amino groups.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Melting Point Determination: Purity check.

- Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity.

- Elemental Analysis: Confirming elemental composition.

These methods collectively ensure the identity and quality of the final compounds.

Research Findings and Perspectives on Preparation

- The preparation of this compound is well-established via amidoxime cyclization methods, with variations allowing for structural diversity.

- High yields and purity are achievable with careful control of reaction conditions and purification steps.

- The choice of method depends on desired substituents and downstream applications; for example, the trichloroacetic anhydride method is useful for introducing reactive handles.

- The hydrazide route provides access to a broader range of derivatives but requires more synthetic steps.

- These synthetic strategies have been successfully applied to generate compounds with promising antimicrobial and enzyme inhibitory activities, emphasizing the importance of efficient preparation methods for medicinal chemistry exploration.

化学反应分析

Types of Reactions

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学研究应用

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism by which 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

a. 3-(Nitrophenyl)-1,2,4-oxadiazol-5-amines (Ox2, Ox3)

b. 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine

- Structure : Fluorine and methyl substituents on the phenyl ring.

- Properties : Enhanced metabolic stability due to fluorine’s electronegativity; lower logP (predicted) than pyridinyl analogs .

- Synthetic Accessibility : Fluorinated intermediates require specialized reagents, increasing synthesis complexity .

c. 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine

- Structure : Bromine substituent at the ortho position.

- Applications : Bromine’s steric bulk may hinder binding in certain biological targets compared to pyridinyl analogs .

Heterocycle Modifications

a. 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.

- Properties : Altered electronic distribution due to ring atom positioning, leading to distinct dipole moments and solubility profiles .

- Activity : Demonstrated antimicrobial properties, suggesting heterocycle isomerism impacts target selectivity .

b. 5-(4-Pyridinyl)-1,2,4-triazol-4-amine Derivatives

- Structure : Triazole core replaces oxadiazole.

- Properties : Increased hydrogen-bonding capacity due to additional nitrogen atoms; higher metabolic stability in neuroprotective agents (e.g., compound 11) .

- Synthesis : Requires cyclization with sulfur-containing reagents (e.g., cinnamylsulfanyl groups), differing from oxadiazole routes .

c. Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

- Structure : Thiadiazole core with sulfur atom.

- Properties : Increased lipophilicity (logP >3.5) and improved membrane permeability compared to oxadiazoles .

- Activity : Macrofilaricidal activity against parasitic worms, highlighting sulfur’s role in targeting helminth enzymes .

Functional Group Additions

a. 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine

Comparative Data Table

Key Findings and Implications

- Structural Influence on Activity : The pyridinyl group’s aromaticity and nitrogen positioning enhance interactions with biological targets, while nitro or halogen substituents improve binding affinity but may compromise solubility .

- Heterocycle Choice : Thiadiazoles and triazoles offer distinct advantages (e.g., lipophilicity, hydrogen bonding) over oxadiazoles, depending on the therapeutic target .

- Synthetic Challenges : Fluorinated and brominated derivatives require specialized synthesis routes, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。